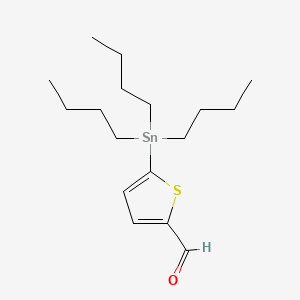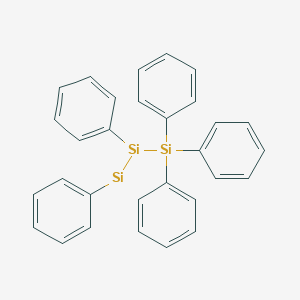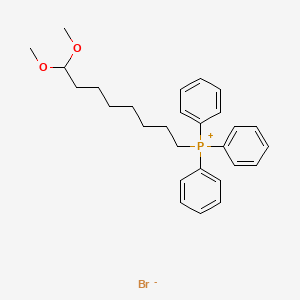
Benzeneacetic acid, 2-(3-hydroxy-2-propylphenoxy)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetic acid, 2-(3-hydroxy-2-propylphenoxy)-, methyl ester: is an organic compound with the molecular formula C18H20O4 and a molecular weight of 300.354 . This compound is characterized by the presence of a benzene ring, an acetic acid moiety, and a methyl ester group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 2-(3-hydroxy-2-propylphenoxy)-, methyl ester typically involves the esterification of benzeneacetic acid derivatives with methanol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Methanol
Reaction Time: 4-6 hours
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high conversion rates and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 2-(3-hydroxy-2-propylphenoxy)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of benzeneacetic acid derivatives with ketone or aldehyde groups.
Reduction: Formation of benzeneacetic acid, 2-(3-hydroxy-2-propylphenoxy)-, alcohol.
Substitution: Formation of halogenated benzeneacetic acid derivatives.
Scientific Research Applications
Benzeneacetic acid, 2-(3-hydroxy-2-propylphenoxy)-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 2-(3-hydroxy-2-propylphenoxy)-, methyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can interact with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- Pentanoic acid, 3-hydroxy-, methyl ester
- 4-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxy-acetic acid
Uniqueness
Benzeneacetic acid, 2-(3-hydroxy-2-propylphenoxy)-, methyl ester is unique due to its specific structural features, including the propylphenoxy group, which imparts distinct chemical and biological properties
Properties
CAS No. |
171880-18-5 |
|---|---|
Molecular Formula |
C18H20O4 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
methyl 2-[2-(3-hydroxy-2-propylphenoxy)phenyl]acetate |
InChI |
InChI=1S/C18H20O4/c1-3-7-14-15(19)9-6-11-17(14)22-16-10-5-4-8-13(16)12-18(20)21-2/h4-6,8-11,19H,3,7,12H2,1-2H3 |
InChI Key |
MTKWOAPUNYQQHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC=C1OC2=CC=CC=C2CC(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-Bis(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12559673.png)


![7-Fluorobenzo[f]quinoline](/img/structure/B12559696.png)
![3-Oxo-N-({4-[4-(trifluoromethyl)phenoxy]phenyl}methyl)butanamide](/img/structure/B12559704.png)



![2-dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B12559732.png)
![1-[3-(4-Methylpiperazin-1-yl)propyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B12559744.png)




